
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the CAS Number: 3193-51-9. Its molecular weight is 185.67 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H11NO2S.ClH/c6-3-5-1-2-9(7,8)4-5;/h5H,1-4,6H2;1H and the InChI key is LAPURRGGAAHWRW-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Industrial Chemistry
Thiophene derivatives, including “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride”, are utilized in industrial chemistry . They play a vital role in the development of advanced compounds with a variety of biological effects .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” a potential candidate for research in material science .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . This suggests that “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could be used in the development of these transistors .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . Therefore, “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could potentially be used in the development of OLEDs .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could potentially be used in the development of new drugs .
Nonsteroidal Anti-Inflammatory Drug (NSAID)
Suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug . This suggests that “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could potentially be used in the development of NSAIDs .
Dental Anesthetic
Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This suggests that “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could potentially be used in the development of dental anesthetics .
Synthesis of Thiophene Derivatives
The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, makes aminothiophene derivatives . This suggests that “3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride” could potentially be used in the synthesis of thiophene derivatives .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1,1-dioxothiolan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c6-3-5-1-2-9(7,8)4-5;/h5H,1-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPURRGGAAHWRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461200 |
Source


|
| Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |
CAS RN |
3193-51-9 |
Source


|
| Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

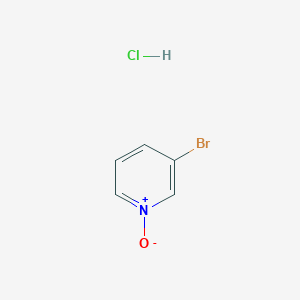

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)



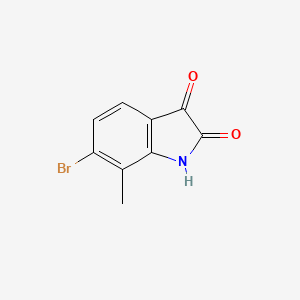
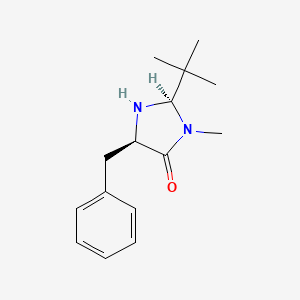
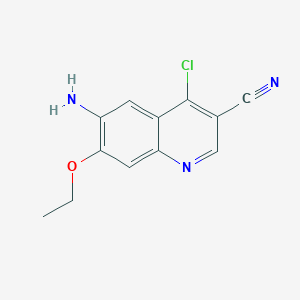

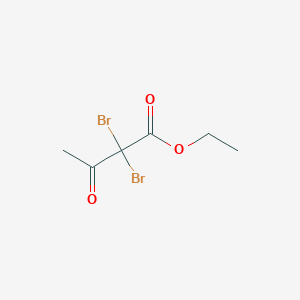
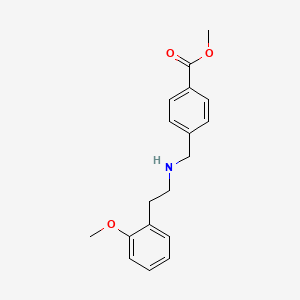
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)
